N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide
Description
N'-[2-(2,4-Dimethylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core fused with a 2,4-dimethylphenyl substituent and an ethanediamide side chain. Its synthesis likely involves carbodiimide-mediated coupling reactions, a method commonly employed for amide bond formation in structurally related compounds . The compound’s structural determination and refinement would rely on crystallographic tools such as SHELX programs, which are widely used for small-molecule refinement . Visualization of its three-dimensional structure could utilize software like ORTEP-III for graphical representation .
Properties
IUPAC Name |
N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-11-4-5-15(12(2)8-11)22-16(13-9-28(25,26)10-14(13)21-22)20-18(24)17(23)19-6-7-27-3/h4-5,8H,6-7,9-10H2,1-3H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVOYAGWPNRKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide is a complex organic compound notable for its structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a thieno[3,4-c]pyrazole core with multiple functional groups including amides and aromatic rings. The presence of a 2,4-dimethylphenyl group contributes to its hydrophobic characteristics, while the methoxyethyl substituent enhances solubility in organic solvents.
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.
- Antioxidant Properties : Some derivatives have shown potential in scavenging free radicals, thereby reducing oxidative stress.
Anticancer Activity
A study investigating similar thieno[3,4-c]pyrazole derivatives highlighted significant anticancer activity. For instance, one derivative exhibited an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells, indicating potent cytotoxicity compared to other tested compounds .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | ALL | 0.3 |
| Compound B | NB | 0.5 - 1.2 |
| Compound C | Other | 7.5 |
Case Studies
- Study on Thieno-Pyrazole Derivatives :
-
Structure-Activity Relationship (SAR) :
- A detailed SAR analysis indicated that modifications on the aromatic rings significantly impacted the biological activity.
- Substituents that enhance electron density on the aromatic ring improved anticancer potency .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Motifs
The compound’s thieno[3,4-c]pyrazol core distinguishes it from other heterocyclic systems. Key comparisons include:
Key Observations:
- This difference may influence solubility, stability, or binding interactions in biological systems.
- Synthetic Approach: Both compounds utilize carbodiimide reagents (e.g., EDC/HOBt) for amide bond formation, suggesting shared synthetic challenges, such as avoiding racemization or optimizing coupling efficiency .
- Structural Analysis: The target compound’s crystallographic refinement via SHELX contrasts with the lack of structural data for the analog, highlighting the importance of advanced tools in elucidating complex heterocycles.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound is unavailable, inferences can be drawn from related structures:
- Thiazolidinone Derivatives (e.g., ): Known for antimicrobial, anti-inflammatory, and antidiabetic activities due to their electrophilic dioxo moiety. However, the thiazolidinone ring is prone to hydrolysis, which may limit bioavailability .
- Thienopyrazol Derivatives: Similar fused systems often exhibit enhanced metabolic stability and kinase inhibition profiles. The 5,5-dioxo group in the target compound may mimic sulfone-containing drugs, improving target selectivity.
Table 2: Hypothetical Property Comparison
Q & A
Q. How can researchers optimize the synthesis of N'-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)ethanediamide to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step protocols with strict control of reaction parameters. Key steps include:
- Cyclization : Form the thieno[3,4-c]pyrazole core via cyclization of precursors under inert atmospheres (e.g., nitrogen) to avoid oxidation .
- Temperature Control : Maintain temperatures between 60–80°C during amide coupling to prevent side reactions .
- Purification : Use HPLC or column chromatography with polar solvents (e.g., ethyl acetate/methanol mixtures) to isolate the compound .
- Yield Monitoring : Track intermediates using thin-layer chromatography (TLC) to adjust stoichiometry or reaction times .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of spectroscopic and computational methods is essential:
- NMR Spectroscopy : 1H and 13C NMR confirm functional groups (e.g., methoxyethyl, amide) and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 488.58 g/mol for analogous compounds) .
- X-ray Crystallography : Resolves bond lengths/angles in the thienopyrazole core, though crystallization may require slow evaporation in DMSO/water .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : Stability is influenced by functional groups (e.g., sulfonyl, amide):
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the methoxyethyl group .
- Solvent : Dissolve in DMSO for long-term storage; avoid aqueous buffers unless lyophilized .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) during structural characterization?
- Methodological Answer : Contradictions arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., amide rotamers) by acquiring spectra at 25°C and 60°C .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09/B3LYP/6-31G*) .
- Deuterated Solvent Screening : Test DMSO-d6 vs. CDCl3 to assess hydrogen bonding impacts .
Q. How to design structure-activity relationship (SAR) studies for modifying the thienopyrazole core?
- Methodological Answer : Focus on substituent effects using:
- Functional Group Swaps : Replace 2,4-dimethylphenyl with halogenated analogs (e.g., 4-chlorophenyl) to assess steric/electronic impacts on bioactivity .
- Bioisosteres : Substitute the methoxyethyl group with hydroxypropyl or tert-butyl to probe solubility and target binding .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., kinases) and prioritize synthetic targets .
Q. How can computational methods predict biological targets and mechanisms of action?
- Methodological Answer : Leverage cheminformatics and molecular dynamics:
- Pharmacophore Modeling : Identify key motifs (e.g., sulfonyl group) using Schrödinger’s Phase to map potential enzyme inhibitors .
- Molecular Dynamics Simulations : Simulate binding to ATP-binding pockets (e.g., 100 ns trajectories in GROMACS) to assess stability .
- Network Pharmacology : Use STITCH or STRING databases to link compound structure to disease pathways (e.g., inflammation, cancer) .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data across in vitro and in vivo models?
- Methodological Answer : Discrepancies may stem from metabolism or assay conditions:
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the ethanediamide group) in plasma .
- Dose-Response Refinement : Test concentrations from 1 nM–100 µM in cell-based assays (e.g., MTT for cytotoxicity) to exclude off-target effects .
- Species-Specific Differences : Compare murine vs. human hepatocyte metabolism using microsomal incubation .
Research Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
